Iridodial glucoside

Description

Properties

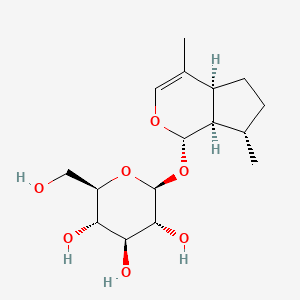

Molecular Formula |

C16H26O7 |

|---|---|

Molecular Weight |

330.37 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H26O7/c1-7-3-4-9-8(2)6-21-15(11(7)9)23-16-14(20)13(19)12(18)10(5-17)22-16/h6-7,9-20H,3-5H2,1-2H3/t7-,9+,10+,11+,12+,13-,14+,15-,16-/m0/s1 |

InChI Key |

UKWQRDBDDIGHEQ-MDHPXLNESA-N |

SMILES |

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Iridodial glucoside exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Research indicates that iridoids, including this compound, possess significant anti-inflammatory properties. They inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2) and tumor necrosis factor-alpha (TNF-α) .

- Anticancer Properties : this compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce cell cycle arrest and promote apoptosis through pathways involving proteins like p53 and Bax .

- Neuroprotective Effects : The compound also demonstrates neuroprotective capabilities, potentially beneficial in treating neurodegenerative diseases .

Cancer Treatment

This compound's anticancer properties have led to its exploration as a potential adjuvant therapy in cancer treatment. Its ability to inhibit angiogenesis—formation of new blood vessels that supply tumors—further supports its role in cancer therapy .

Anti-inflammatory Therapies

Due to its anti-inflammatory effects, this compound is being studied for its potential use in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Neuroprotection

The neuroprotective effects position this compound as a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-cancer Studies

A study investigated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cancer cell growth and induction of apoptosis through mitochondrial pathways .

| Study | Findings |

|---|---|

| Zhang et al., 2020 | This compound inhibited proliferation in breast cancer cells by inducing G0/G1 phase arrest. |

| Lee et al., 2021 | Demonstrated anti-angiogenic effects in colon cancer models using chick chorioallantoic membrane assays. |

Anti-inflammatory Research

In vitro studies showed that this compound effectively reduced TNF-α levels in macrophages, highlighting its potential for managing inflammatory diseases .

| Study | Findings |

|---|---|

| Kim et al., 2019 | Reported significant reduction in COX-2 expression in inflammatory models treated with this compound. |

| Park et al., 2020 | Showed decreased levels of pro-inflammatory cytokines in animal models following treatment with the compound. |

Chemical Reactions Analysis

Glycosylation Reactions

Iridodial glucoside is formed through the glycosylation of iridodial, where the unstable hydroxyl group at C1 of iridodial reacts with sugars. This reaction is facilitated by the enzyme β-glucosidase, which catalyzes the transfer of glucose to form the glycoside. The glycosylation process can be influenced by various factors including pH, temperature, and the presence of specific catalysts.

Hydrolysis

Upon exposure to acidic or enzymatic conditions, this compound can undergo hydrolysis. This reaction results in the cleavage of the glycosidic bond, releasing free glucose and regenerating iridodial. Hydrolysis is significant in biological systems as it can activate or deactivate the pharmacological properties of the compound.

Oxidation Reactions

This compound can also participate in oxidation reactions. For instance, under oxidative conditions, it may convert into various oxidized products such as aldehydes or ketones. These reactions are often catalyzed by enzymes such as cytochrome P450s or through non-enzymatic pathways involving reactive oxygen species.

Dimerization

Dimerization is another notable reaction involving this compound where two molecules of iridodial or its derivatives can combine to form bis-iridoids. This reaction typically occurs under specific catalytic conditions and can lead to compounds with enhanced biological activity.

Biological Implications of Chemical Reactions

The chemical reactions that this compound undergoes have significant implications for its biological activity:

-

Anti-cancer Activity : Studies indicate that hydrolysis products of this compound may exhibit enhanced anti-cancer properties by modulating pathways such as PI3K/Akt and ERK1/2, which are crucial for cell proliferation and survival .

-

Neuroprotective Effects : The metabolic products formed through oxidation may contribute to neuroprotective effects by reducing oxidative stress in neuronal cells .

-

Anti-inflammatory Properties : The ability of this compound to inhibit pro-inflammatory cytokines can be attributed to its structural transformations during metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Iridodial Glucoside with Key Analogs

Key Observations :

- This compound and decapetaloside share identical molecular formulas but differ in stereochemistry and biosynthetic roles. Decapetaloside is a direct precursor to this compound in Deutzia spp. .

- Gardoside and aucubin lack the cyclopentanoid skeleton but retain epoxy or unsaturated ketone groups, influencing their reactivity and bioactivity .

- Caffeoylated secoiridoids (e.g., 7-epi-7-O-(E)caffeoylloganic acid) exhibit additional functional groups that enhance radical-scavenging activity .

Divergence in Pathways :

Functional and Bioactive Comparisons

Key Findings :

- This compound tetraacetate , a derivative, shows enhanced antifungal activity compared to the parent compound, likely due to increased lipophilicity from acetylation .

- Caffeoylated iridoids (e.g., 7-epi-7-O-(E)caffeoylloganic acid) exhibit superior radical-scavenging activity (IC50 < 50 μM) compared to non-acylated analogs .

Q & A

Basic Research Questions

Q. What are the key chromatographic and spectroscopic methods for identifying iridodial glucoside and its derivatives in plant extracts?

- Methodological Answer : Identification involves isolating compounds via column chromatography (e.g., silica gel or Sephadex LH-20) followed by structural elucidation using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS). For this compound derivatives, such as suterolide or phenylethanoid glycosides, high-resolution MS (HRMS) and tandem MS/MS are critical for distinguishing stereoisomers and confirming glycosylation patterns. Chemotaxonomic analysis further validates findings by cross-referencing with known biosynthetic pathways .

Q. How does the biosynthetic pathway of this compound differ in Sutera species compared to phylogenetically related genera like Jamesbrittenia or Lyperia?

- Methodological Answer : Sutera species (e.g., S. foetida) biosynthesize this compound derivatives via the "non-epi" pathway, while related genera like Jamesbrittenia utilize the 8-epi-iridodial pathway. This distinction is confirmed through comparative metabolomics, where liquid chromatography–mass spectrometry (LC-MS) profiles are analyzed alongside gene sequencing data. Key intermediates (e.g., deoxyloganic acid vs. 8-epi-deoxyloganic acid) serve as biomarkers to differentiate pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between chemotaxonomic data and phylogenetic analyses in plants producing iridodial glucosides?

- Methodological Answer : Integrate DNA barcoding (e.g., ITS, rbcL) with metabolomic profiling to reconcile discrepancies. For example, Sutera and Manulea share a sister-group relationship in phylogenetic trees but exhibit divergent iridoid pathways. Multivariate statistical tools (e.g., principal component analysis of LC-MS data) can map chemical diversity onto phylogenetic clades, identifying evolutionary shifts in biosynthesis. This approach clarifies whether chemical differences reflect true phylogenetic divergence or convergent evolution .

Q. How can response surface methodology (RSM) optimize the enzymatic synthesis of this compound analogs for structure-activity studies?

- Methodological Answer : RSM designs experiments to maximize yield by varying parameters like enzyme concentration (e.g., glucansucrase), substrate ratios, and reaction time. For example, a central composite design with three variables (e.g., iridodial: 0.1–25.1 mM, sucrose: 10–700 mM, enzyme activity: 50–300 mU) can model interactions. Statistical validation (e.g., ANOVA with p < 0.05) identifies optimal conditions, enabling scalable production of analogs for bioactivity screening .

Q. What are the challenges in standardizing extraction protocols for this compound to ensure reproducibility across studies?

- Methodological Answer : Variability arises from differences in plant tissue (e.g., leaves vs. roots), solvent systems (polarity adjustments for glucoside solubility), and post-extraction stabilization (e.g., preventing enzymatic degradation via lyophilization). Protocol standardization requires:

- Solvent optimization : Test methanol-water gradients (e.g., 70–100% MeOH) for extraction efficiency.

- Stability assays : Monitor degradation under varying pH/temperature via LC-UV.

- Inter-laboratory validation : Share reference samples and chromatograms to align retention times and MS fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the distribution of this compound pathways within Scrophulariaceae?

- Methodological Answer : Conduct a meta-analysis of published chemotaxonomic data (e.g., 30+ species profiles) and overlay with updated phylogenetic trees. Use Fisher’s exact test to assess whether pathway distribution (non-epi vs. 8-epi) correlates with clades. Discrepancies (e.g., Microdon dubius using the 8-epi pathway despite morphological similarity to Sutera) highlight the need for re-evaluating taxonomic classifications using integrative systematics .

Experimental Design Considerations

Q. What controls are essential when profiling this compound bioactivity to avoid false positives from co-extracted compounds?

- Methodological Answer :

- Negative controls : Use solvent-only extracts and this compound-free plant species (e.g., Arabidopsis) to rule out matrix effects.

- Fractionation : Bioassay-guided fractionation isolates active compounds, with LC-MS dereplication to confirm target presence.

- Synergy tests : Combine pure this compound with phenylethanoid glycosides (e.g., verbascoside) to assess additive/inhibitory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.